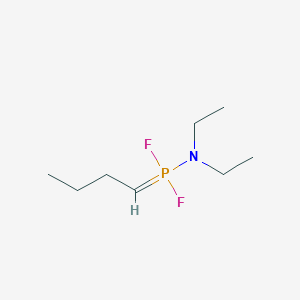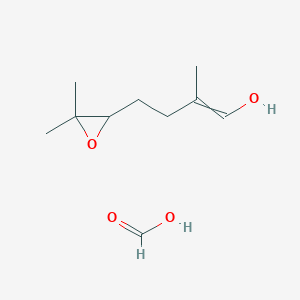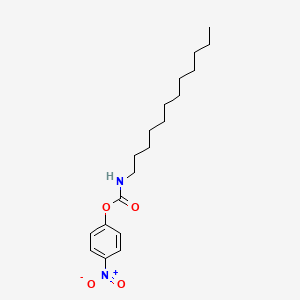
1,4-Bis(4-chlorobut-3-en-1-yn-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(4-chlorobut-3-en-1-yn-1-yl)benzene is an organic compound characterized by its unique structure, which includes two chlorinated butenynyl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Bis(4-chlorobut-3-en-1-yn-1-yl)benzene can be synthesized through a multi-step process involving the coupling of chlorinated alkyne precursors with a benzene derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which facilitates the formation of carbon-carbon bonds between the alkyne and the benzene ring .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale palladium-catalyzed reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as purification through column chromatography and recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Bis(4-chlorobut-3-en-1-yn-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne groups into alkenes or alkanes.
Substitution: The chlorinated groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing alkynes.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(4-chlorobut-3-en-1-yn-1-yl)benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological systems.
Industry: It is used in the production of advanced materials, such as conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism by which 1,4-Bis(4-chlorobut-3-en-1-yn-1-yl)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological pathways and processes. For example, its ability to undergo substitution reactions can be harnessed to modify biomolecules, thereby altering their function and activity.
Vergleich Mit ähnlichen Verbindungen
1,4-Bis(4-bromobut-3-en-1-yn-1-yl)benzene: Similar in structure but with bromine atoms instead of chlorine.
1,4-Bis(4-iodobut-3-en-1-yn-1-yl)benzene: Contains iodine atoms, offering different reactivity and properties.
Uniqueness: 1,4-Bis(4-chlorobut-3-en-1-yn-1-yl)benzene is unique due to its specific chlorinated groups, which provide distinct reactivity patterns compared to its brominated or iodinated analogs. This uniqueness makes it valuable for specific applications where chlorine’s properties are advantageous.
Eigenschaften
CAS-Nummer |
141135-34-4 |
|---|---|
Molekularformel |
C14H8Cl2 |
Molekulargewicht |
247.1 g/mol |
IUPAC-Name |
1,4-bis(4-chlorobut-3-en-1-ynyl)benzene |
InChI |
InChI=1S/C14H8Cl2/c15-11-3-1-5-13-7-9-14(10-8-13)6-2-4-12-16/h3-4,7-12H |
InChI-Schlüssel |
WLNMGGHFINLQHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#CC=CCl)C#CC=CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[(2-Methoxyphenyl)methylene]bis(morpholine)](/img/structure/B14272097.png)
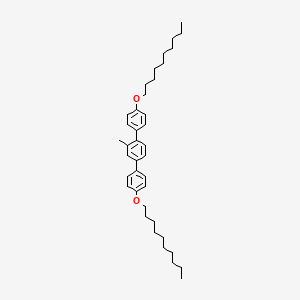
![Phenol, 4,4'-[1-methyl-4-(1-methylethyl)-1,3-cyclohexanediyl]bis-](/img/structure/B14272103.png)
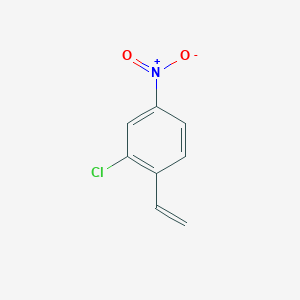
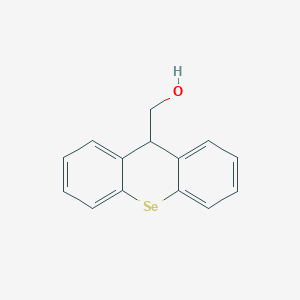
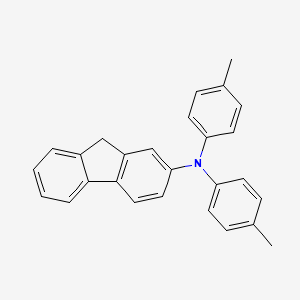
![1-(4-Methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]propane-1,3-dione](/img/structure/B14272126.png)
![3-[(2-Methylphenyl)methyl]oxepan-2-one](/img/structure/B14272134.png)

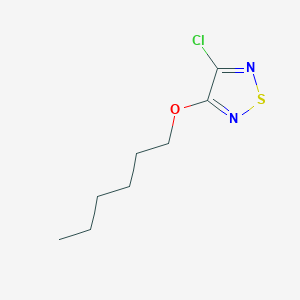
![2-{(E)-[(4-Methylphenyl)methylidene]amino}benzene-1-thiol](/img/structure/B14272157.png)
